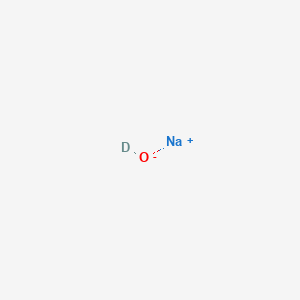

Sodium deuteroxide

Description

Propriétés

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930715 | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deuteroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14014-06-3 | |

| Record name | Sodium hydroxide-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Deuteroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium deuteroxide (NaOD) is the deuterated isotopologue of sodium hydroxide (B78521) (NaOH), where the protium (B1232500) atom in the hydroxyl group is replaced by a deuterium (B1214612) atom. This seemingly subtle isotopic substitution imparts significant differences in certain chemical and physical properties, making NaOD a valuable reagent in various scientific and industrial applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and its unique reactivity profile.

Physicochemical Properties

This compound is a white, hygroscopic solid that is highly soluble in deuterium oxide (D₂O).[1] It is a strong base, analogous to sodium hydroxide. The key physicochemical properties are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | NaOD or NaO²H[1] | The symbol 'D' is commonly used for deuterium (²H). |

| Molar Mass | 41.003 g/mol [1][2] | |

| Appearance | White solid[1] | Commercially often available as a solution in D₂O.[3] |

| Density (of 40% solution in D₂O) | 1.46 - 1.516 g/mL[4] | The density is concentration-dependent. |

| Boiling Point | 463 °C (decomposes)[5] | This value is for the solid compound. |

| Melting Point | Not well-defined | As a highly hygroscopic solid, it readily absorbs moisture, leading to a melting point depression. Commercially available as solutions. |

| Solubility | Fully miscible in D₂O | Soluble in water. |

| pKa | Not directly measured | As a strong base, its pKa is very high and not typically measured directly. The pKb of the deuteroxide ion (OD⁻) is slightly different from the hydroxide ion (OH⁻) due to isotopic effects. |

Synthesis of this compound

There are two primary methods for the preparation of this compound:

-

Reaction of Sodium Metal with Deuterium Oxide: This is a direct and highly exothermic reaction that produces high-purity this compound and deuterium gas. Extreme caution must be exercised due to the reactivity of sodium metal with water.

Chemical Equation: 2Na(s) + 2D₂O(l) → 2NaOD(aq) + D₂(g)

-

Hydrolysis of Sodium Hydroxide in Deuterium Oxide: This method involves dissolving sodium hydroxide in deuterium oxide, leading to an equilibrium mixture. To obtain high-purity NaOD, multiple evaporations and redissolutions in D₂O may be necessary to drive the equilibrium towards the deuterated product.[5] A distillation method can also be employed to separate NaOD.[5]

Below is a conceptual workflow for the synthesis of this compound from sodium metal and deuterium oxide.

Chemical Reactivity and the Kinetic Isotope Effect

The chemical reactivity of this compound is very similar to that of sodium hydroxide. It is a strong base and a source of the deuteroxide nucleophile. The most significant difference in its reactivity stems from the kinetic isotope effect (KIE) .

The C-D bond is stronger than the C-H bond. Consequently, reactions where the cleavage of a bond to deuterium is the rate-determining step will proceed more slowly than the corresponding reaction with protium. This is known as a primary kinetic isotope effect. The ratio of the rate constants, kH/kD, is typically greater than 1.

This effect is particularly important in base-catalyzed reactions where a proton (or deuteron) is abstracted in the rate-determining step. For example, in an E2 elimination reaction, using NaOD as the base will result in a slower reaction rate compared to using NaOH if the C-D bond is broken in the transition state.

The following diagram illustrates the energy difference between breaking a C-H versus a C-D bond.

Applications in Research and Drug Development

This compound is a crucial reagent in several areas:

-

Deuterium Labeling: It is widely used to introduce deuterium into organic molecules. This is particularly important in:

-

Mechanistic Studies: Elucidating reaction mechanisms by tracking the position of deuterium atoms.

-

NMR Spectroscopy: As a solvent or reagent for preparing samples for Nuclear Magnetic Resonance analysis.[5]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated drugs often exhibit a slower rate of metabolism due to the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolites.

-

-

Catalysis: NaOD can be used as a base catalyst in organic reactions, such as aldol (B89426) condensations, where the presence of deuterium can be used to probe the reaction mechanism.

A common application of this compound is in the synthesis of deuterated chloroform (B151607) (CDCl₃), a widely used NMR solvent, from chloral (B1216628) hydrate.[6][7]

Experimental Protocols

Determination of Density (Pycnometer Method)

-

Calibration of Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deuterium oxide (D₂O) of known density at a specific temperature.

-

Weigh the filled pycnometer.

-

Calculate the exact volume of the pycnometer.

-

-

Measurement of this compound Solution:

-

Prepare a solution of this compound in D₂O of the desired concentration.

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with the NaOD solution.

-

Weigh the filled pycnometer.

-

Calculate the mass of the NaOD solution.

-

The density is the mass of the solution divided by the volume of the pycnometer.

-

Determination of pKa (Potentiometric Titration)

As NaOD is a strong base, its pKa is not directly measured. Instead, the pKa of its conjugate acid (D₂O) can be considered, or it can be used as a titrant to determine the pKa of a weak acid in a D₂O medium.

-

Apparatus Setup:

-

A calibrated pH meter with an electrode suitable for non-aqueous or mixed solvents.

-

A burette filled with a standardized solution of a strong acid (e.g., DCl in D₂O).

-

A magnetic stirrer and stir bar.

-

-

Procedure:

-

Prepare a solution of the weak acid in D₂O of a known concentration.

-

Place the solution in a beaker with the magnetic stir bar and the pH electrode.

-

Begin stirring and record the initial pH.

-

Add the strong acid titrant in small, known increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The equivalence point is the point of steepest inflection on the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Determination of Isotopic Purity (NMR Spectroscopy)

¹H NMR spectroscopy is a powerful tool for determining the extent of deuteration.

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable aprotic solvent that will not exchange protons with the analyte (e.g., DMSO-d₆).

-

Add a known amount of an internal standard with a well-defined proton signal.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample.

-

-

Data Analysis:

-

Integrate the residual O-H proton signal and the signal of the internal standard.

-

By comparing the integral of the residual O-H peak to the integral of the known internal standard, the amount of non-deuterated hydroxide can be quantified, and thus the isotopic purity of the this compound can be determined.

-

Safety and Handling

This compound is a corrosive material and should be handled with the same precautions as sodium hydroxide.[8]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture and carbon dioxide.

Conclusion

This compound is a fundamental reagent for introducing deuterium into molecules, a technique of paramount importance in mechanistic studies and modern drug development. Its chemical properties are largely analogous to sodium hydroxide, with the notable exception of the kinetic isotope effect, which provides a powerful tool for manipulating and understanding chemical and biological processes. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | HNaO | CID 23676750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound solution 30 wt. in D 2 O, 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. Page loading... [guidechem.com]

- 6. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 7. Chloroform - Wikipedia [en.wikipedia.org]

- 8. armar-europa.de [armar-europa.de]

A Technical Guide to the Synthesis and Preparation of High-Purity Sodium Deuteroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium deuteroxide (NaOD) is a crucial reagent in modern chemical and pharmaceutical research. As a strong base and an accessible source of deuterium (B1214612), it plays a pivotal role in the synthesis of deuterated compounds, which are increasingly important in drug development for enhancing metabolic stability and pharmacokinetic profiles.[1][2][3] High isotopic purity of NaOD is paramount for these applications to ensure the desired level of deuterium incorporation and to obtain clean analytical data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This technical guide provides an in-depth overview of the primary methods for synthesizing high-purity this compound, complete with experimental protocols, quantitative data, and safety considerations.

Core Synthesis Methodologies

The laboratory-scale synthesis of high-purity this compound primarily revolves around three well-established methods. The choice of method often depends on the desired isotopic purity, available starting materials, and safety infrastructure.

-

Reaction of Sodium Metal with Deuterium Oxide (D₂O) : This is the most direct method for producing NaOD with high isotopic purity, as the deuterium source is high-purity D₂O itself.

-

H/D Exchange Reaction of Sodium Hydroxide (B78521) (NaOH) in D₂O : A common and safer alternative to using sodium metal, this method relies on the isotopic exchange between the proton of NaOH and the deuterium of the D₂O solvent.

-

Reaction of Sodium Alkoxides with D₂O : This method offers a milder alternative to using sodium metal and can produce high-purity NaOD with a relatively simple work-up.

A comparative summary of these methods is presented in Table 1.

Table 1: Comparison of this compound Synthesis Methods

| Feature | Sodium Metal + D₂O | NaOH + D₂O (H/D Exchange) | Sodium tert-Butoxide + D₂O |

| Principle | Direct Reaction | Isotopic Exchange | Hydrolysis |

| Starting Materials | Sodium Metal, D₂O | Sodium Hydroxide, D₂O | Sodium tert-Butoxide, D₂O |

| Primary Advantage | High theoretical isotopic purity | Enhanced safety (avoids sodium metal) | Mild reaction conditions, simple workup |

| Primary Disadvantage | Hazardous (violent reaction) | Lower initial isotopic purity, requires multiple exchange cycles | Formation of tert-butanol-d side product |

| Typical Isotopic Purity | >99.5 atom % D | >99 atom % D (after multiple exchanges) | >99 atom % D |

| Relative Cost | Moderate to High (cost of D₂O and sodium) | Lower (NaOH is inexpensive) | Moderate (cost of alkoxide and D₂O) |

Experimental Protocols

Method 1: Synthesis from Sodium Metal and Deuterium Oxide

This method provides the highest potential isotopic purity as it directly combines the elemental components. However, it is extremely hazardous and requires stringent safety protocols due to the violent and exothermic reaction between sodium metal and water.[5][6]

Reaction: 2 Na(s) + 2 D₂O(l) → 2 NaOD(in D₂O) + D₂(g)

Experimental Workflow:

Materials and Equipment:

-

Sodium metal, stored under mineral oil

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Anhydrous hexanes

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Schlenk line or similar apparatus for inert atmosphere operations

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Sodium Handling: In a fume hood, cut a piece of sodium metal of the required molar quantity. Using tweezers, briefly wash the sodium in a beaker of anhydrous hexanes to remove the protective mineral oil. Dry the sodium piece quickly and weigh it.[7]

-

Reaction Setup: Place the desired volume of D₂O in the three-neck flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath to 0°C under a positive pressure of inert gas.

-

Reaction: Add the cleaned sodium metal in very small, pea-sized portions to the stirred, cold D₂O. The reaction is highly exothermic and will produce deuterium gas. The rate of addition must be carefully controlled to prevent the temperature from rising excessively and to manage the rate of gas evolution.[5][6]

-

Completion: After all the sodium has been added, allow the solution to slowly warm to room temperature while maintaining stirring under an inert atmosphere.

-

Quenching Unreacted Sodium (if necessary): If any unreacted sodium remains, it can be quenched by the very slow, dropwise addition of isopropanol (B130326) or butanol. This should be done with extreme caution in a fume hood.[7]

-

Final Product: The resulting solution is this compound in D₂O. The concentration can be determined by titration against a standard acid.

Safety Precautions:

-

ALWAYS add sodium metal to D₂O, never the other way around.

-

The reaction must be conducted in a chemical fume hood behind a safety shield.

-

Personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) is mandatory.[8][9]

-

A Class D fire extinguisher (for combustible metals) must be readily available. DO NOT use water or CO₂ extinguishers on a sodium fire.[6]

-

Handle sodium metal with tweezers, never with bare hands.

Method 2: Synthesis via H/D Exchange with Sodium Hydroxide

This method is significantly safer than using sodium metal and is suitable for laboratories not equipped to handle highly reactive metals. The principle is the equilibrium-driven exchange of the proton in NaOH with deuterium from D₂O. To achieve high isotopic purity, the process often involves removing the resulting water (H₂O and HDO) and repeating the exchange.

Reaction: NaOH + D₂O ⇌ NaOD + HDO

Experimental Workflow:

Materials and Equipment:

-

Sodium hydroxide (NaOH), high-purity pellets or flakes

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Round-bottom flask

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

First Exchange: Dissolve a known mass of high-purity NaOH in a stoichiometric excess of D₂O in a round-bottom flask. Stir the solution at room temperature for several hours to allow for isotopic equilibrium.

-

Solvent Removal: Remove the solvent (now a mixture of D₂O, HDO, and H₂O) under reduced pressure using a rotary evaporator. Gentle heating may be applied to facilitate evaporation.

-

Subsequent Exchanges: To the solid residue, add a fresh portion of high-purity D₂O and repeat steps 1 and 2. This cycle should be repeated 2-3 times to achieve high levels of deuterium incorporation.

-

Final Product Preparation: After the final evaporation, dissolve the resulting solid NaOD in the required amount of fresh D₂O to achieve the desired final concentration.

-

Purity Analysis: The isotopic purity of the final solution should be determined using ¹H NMR or mass spectrometry.

Method 3: Synthesis from Sodium tert-Butoxide and Deuterium Oxide

This method provides a convenient and safer alternative to using sodium metal, reacting a commercially available strong base with D₂O. The reaction is essentially an acid-base reaction where D₂O acts as the acid.

Reaction: NaOt-Bu + D₂O → NaOD + t-BuOD

Experimental Workflow:

Materials and Equipment:

-

Sodium tert-butoxide (NaOt-Bu)

-

Deuterium oxide (D₂O), 99.9 atom % D

-

Reaction flask or vial

-

Separatory funnel (optional)

-

Apparatus for vacuum distillation or evaporation

Procedure:

-

Reaction: In a suitable flask, dissolve sodium tert-butoxide in D₂O. The reaction is typically performed at room temperature with stirring.

-

Phase Separation: Upon mixing, two layers may form due to a "salting-out" effect: an upper layer of deuterated tert-butanol (B103910) (t-BuOD) and a lower aqueous layer of NaOD in D₂O.[10]

-

Isolation: Carefully separate the lower aqueous layer containing the NaOD solution.

-

Purification: To remove any residual dissolved t-BuOD, the aqueous solution can be subjected to vacuum to evaporate the more volatile alcohol.

-

Analysis: The purity and concentration of the final NaOD solution can be determined by ¹H NMR and titration, respectively.[10][11]

Purification of this compound

Achieving high chemical and isotopic purity is critical for many applications.

-

Removal of Carbonate: NaOD solutions readily absorb atmospheric CO₂ to form sodium carbonate (Na₂CO₃). To minimize this, all handling should be done under an inert atmosphere. If carbonate contamination is present, it can be precipitated by adding a small amount of a deuterated calcium or barium salt (e.g., BaCl₂ in D₂O), followed by filtration.

-

Recrystallization: For solid NaOD, recrystallization can be an effective purification method. A concentrated solution of NaOD in D₂O can be prepared at an elevated temperature and then slowly cooled to induce crystallization of pure NaOD hydrates, leaving impurities in the mother liquor.[12][13] This process is analogous to the purification of NaOH.

-

Distillation/Evaporation: As used in the H/D exchange method, evaporation is key to removing proton-containing water (H₂O and HDO) to drive the isotopic enrichment towards pure NaOD.

Quantitative Analysis of Isotopic Purity

The isotopic purity of the synthesized NaOD is a critical parameter. The most common methods for its determination are NMR spectroscopy and mass spectrometry.

Table 2: Methods for Isotopic Purity Analysis

| Method | Principle | Advantages | Disadvantages |

| ¹H NMR Spectroscopy | The residual proton signal in the D₂O solvent is integrated against an internal standard. The concentration of ¹H is calculated and compared to the theoretical concentration for 100% H₂O. | Readily available, non-destructive, provides structural information.[14] | Lower precision for very high isotopic enrichments. |

| ²H NMR Spectroscopy | The deuterium signal is quantified against a reference. | Direct measurement of the deuterium content.[15][16] | Requires a spectrometer capable of ²H detection and can have lower sensitivity. |

| Mass Spectrometry (MS) | The sample is analyzed to determine the ratio of deuterated to non-deuterated species. | High sensitivity and precision.[17] | Can be destructive, may require derivatization. |

¹H NMR for Purity Determination:

A common and practical method involves dissolving a known amount of the NaOD/D₂O solution in a certified deuterated solvent (e.g., DMSO-d₆) containing a known internal standard. The integral of the residual HDO peak is compared to the integral of the standard. The deuterium enrichment is then calculated.

Conclusion

The synthesis of high-purity this compound is an essential capability for research in drug development and materials science. The choice between reacting sodium metal with D₂O, performing H/D exchange with NaOH, or using a sodium alkoxide depends on the specific requirements for isotopic purity, scale, and available safety resources. By following detailed experimental protocols and implementing rigorous purification and analytical techniques, researchers can confidently prepare high-quality NaOD for their specific applications, thereby advancing the development of novel deuterated molecules.[3]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound, for NMR, 40 wt% solution in D2O, 99+ atom % D 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Safety Practices, Procedures, and Compliance for the Experiment [kestrel.nmt.edu]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. Scholars Portal [scholarsportal.info]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Sciencemadness Discussion Board - The Purification of NaOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Sodium Deuteroxide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Applications in Isotopic Labeling and Pharmaceutical Research

Introduction

Sodium deuteroxide (NaOD) is the deuterated isotopologue of sodium hydroxide (B78521) (NaOH), in which the hydrogen atom of the hydroxyl group is replaced by a deuterium (B1214612) atom. It is a strong base widely utilized in synthetic chemistry, particularly as a source of deuterium for the preparation of deuterated compounds. For researchers, scientists, and professionals in drug development, NaOD is a critical reagent for isotopic labeling studies, enabling advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Furthermore, the incorporation of deuterium into drug candidates can favorably alter their metabolic profiles, a strategy of growing importance in pharmaceutical sciences. This guide provides a comprehensive overview of the technical data, experimental applications, and safety considerations for this compound.

Core Properties and Identification

This compound is commercially available, typically as a solution in deuterium oxide (D₂O). In its pure form, it is a white solid, analogous to sodium hydroxide.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that many of its commercially available forms are solutions, and thus properties like density can vary with concentration.

| Property | Value | Reference |

| CAS Number | 14014-06-3 | [2][3][4] |

| Molecular Formula | NaOD (also written as DNaO or NaO²H) | [2][5] |

| Molar Mass | 41.003 g/mol | [2] |

| Appearance | White solid (pure); Colorless liquid (in solution) | [2][3] |

| Solubility in Water | Soluble | [2] |

| Density (40% w/w in D₂O) | ~1.46 g/mL | [6] |

| Refractive Index (40% w/w in D₂O) | ~1.418 - 1.4196 | [7] |

| Chemical Stability | Stable. Incompatible with strong acids and strong oxidizing agents. | [5] |

| Hygroscopicity | Hygroscopic; readily absorbs CO₂ from the air. | [3] |

Synthesis and Preparation

This compound is typically prepared through a straightforward hydrolysis reaction. The most common methods are:

-

Reaction of Sodium Hydroxide with Deuterium Oxide : Dissolving sodium hydroxide (NaOH) in deuterium oxide (D₂O) results in an equilibrium mixture containing this compound.[2]

-

Distillation Method : For higher purity, a mixture of sodium hydroxide and deuterium oxide can be distilled to separate the this compound.[2]

A logical workflow for the common laboratory preparation of a NaOD solution is illustrated below.

Caption: General preparation of this compound solution.

Applications in Research and Drug Development

This compound serves as a fundamental reagent in several advanced scientific applications.

Isotopic Labeling for NMR Spectroscopy

NaOD is used for the stereospecific isotopic labeling of molecules. By introducing deuterium at specific locations, complex proton NMR spectra can be simplified, or specific interactions can be studied. This is particularly useful in the structural analysis of complex organic molecules and biomolecules.

Synthesis of Deuterated Compounds

As a strong base and a deuterium source, NaOD is instrumental in synthesizing deuterated solvents and reagents. A prime example is the synthesis of deuterated chloroform (B151607) (CDCl₃), a ubiquitous solvent in NMR spectroscopy.[2][4] This reaction is a classic example of a haloform reaction.

The general scheme for this synthesis is presented below.

Caption: Synthesis pathway of deuterated chloroform using NaOD.

Enhancing Pharmacokinetic Properties of Drugs

In drug development, replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of drug metabolism. This is known as the "deuterium kinetic isotope effect." This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of reactive metabolites. This compound can be a key reagent in the synthesis of these deuterated drug candidates.

Experimental Protocol: Synthesis of Deuterated Chloroform

The synthesis of deuterated chloroform (CDCl₃) from chloral hydrate and this compound is a well-established application.[2][4] The following protocol is a representative method based on this reaction.

Objective: To synthesize deuterated chloroform via the haloform reaction using this compound.

Materials:

-

Chloral hydrate (CCl₃CH(OH)₂)

-

This compound (40% w/w solution in D₂O)

-

Reaction flask equipped with a reflux condenser and a dropping funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous calcium chloride)

Methodology:

-

Reaction Setup: In a fume hood, assemble a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reagent Addition: Place chloral hydrate into the reaction flask.

-

Reaction Initiation: Slowly add the this compound solution from the dropping funnel to the chloral hydrate with stirring. The reaction is exothermic and should be controlled, potentially with an ice bath.

-

Reaction Completion: After the addition is complete, the mixture may be gently heated to ensure the reaction goes to completion.

-

Product Isolation: The deuterated chloroform product is immiscible with the aqueous layer. It can be separated using a separatory funnel.

-

Purification: The collected organic layer is then distilled. The fraction boiling at approximately 60-61 °C is collected as deuterated chloroform.

-

Drying and Storage: The purified CDCl₃ should be dried over a suitable drying agent and stored in a dark, airtight container to prevent degradation.

Safety and Handling

This compound is a corrosive material that requires careful handling in a laboratory setting.

6.1 Hazard Summary

| Hazard Type | GHS Classification & Statements |

| Skin Corrosion/Irritation | Category 1A: Causes severe skin burns and eye damage (H314). |

| Eye Damage | Category 1: Causes serious eye damage. |

| Corrosive to Metals | May be corrosive to metals (H290). |

6.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong acids.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern chemical and pharmaceutical research. Its primary role as a deuterium source enables sophisticated analytical studies and provides a pathway for the synthesis of deuterated compounds with potentially enhanced therapeutic properties. A thorough understanding of its chemical properties, handling requirements, and experimental applications is essential for its safe and effective use in the laboratory.

References

- 1. This compound (D, 99.5%) 40% in DâO - Cambridge Isotope Laboratories, DLM-45-100 [isotope.com]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. This compound | HNaO | CID 23676750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 5. This compound | 14014-06-3 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. carlroth.com:443 [carlroth.com:443]

The Core of Deuteration: An In-depth Technical Guide to the Structure and Bonding in Sodium Deuteroxide (NaOD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium deuteroxide (NaOD), the deuterated isotopologue of sodium hydroxide (B78521), is a pivotal reagent in the synthesis of deuterated compounds, which are of increasing importance in pharmaceutical and materials science research. Understanding its fundamental structure and bonding is critical for its effective application. This technical guide provides a comprehensive overview of the ionic and covalent bonding characteristics, crystal structure, and key bond parameters of this compound. Detailed experimental protocols for the characterization of NaOD are presented, alongside a discussion of its role in drug development through the kinetic isotope effect.

Introduction

This compound is an inorganic compound with the chemical formula NaOD. It is a white, crystalline solid that is analogous to sodium hydroxide (NaOH), with the hydrogen atom of the hydroxyl group replaced by its heavier isotope, deuterium (B1214612).[1] This isotopic substitution, while seemingly subtle, imparts unique properties to NaOD and the molecules synthesized from it, primarily through the kinetic isotope effect. In drug development, the selective incorporation of deuterium can alter metabolic pathways, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2][] A thorough understanding of the structure and bonding of NaOD is foundational for its application in these advanced synthetic strategies.

Structure and Bonding in this compound

The bonding in this compound is characterized by both ionic and covalent interactions. A strong electrostatic attraction exists between the sodium cation (Na⁺) and the deuteroxide anion (OD⁻), forming an ionic bond.[1] Within the deuteroxide anion, the oxygen and deuterium atoms are linked by a polar covalent bond.

The crystal structure of this compound, like sodium hydroxide, is known to exist in several crystalline forms depending on temperature and pressure.[4] At ambient conditions, it adopts an orthorhombic crystal structure.

Quantitative Structural and Bonding Data

The following tables summarize key quantitative data for the structure and bonding of this compound, primarily derived from neutron and X-ray diffraction studies.

Table 1: Crystal Structure and Lattice Parameters of NaOD

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic | Bmmb | 3.397 | 11.38 | 3.43 |

| Monoclinic | P2₁/m | Varies with temp. | Varies with temp. | Varies with temp. |

Data for the orthorhombic phase is based on studies of NaOH, which is structurally very similar. The monoclinic phase parameters for NaOD are temperature-dependent.[4]

Table 2: Bond Lengths and Angles in NaOD

| Bond | Bond Length (Å) | Bond/Contact | Angle (°) |

| Na-O | 2.17 - 2.61 | O-D...O | Varies with pressure |

| O-D | ~0.96 |

Na-O bond lengths can vary depending on the coordination environment.[5] The O-D bond length is a typical value for a deuteroxyl group. The O-D...O angle in the high-pressure NaOD-V phase is indicative of hydrogen bonding and changes with pressure.

Experimental Protocols

The characterization of the structure and bonding of this compound relies on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Single-Crystal Growth of NaOD

High-quality single crystals are essential for definitive structural analysis by diffraction methods.

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution of NaOD in high-purity deuterium oxide (D₂O) at an elevated temperature (e.g., 60 °C) in a clean, sealed vessel to prevent atmospheric moisture contamination.

-

Slow Cooling: Gradually cool the saturated solution at a controlled rate (e.g., 0.1-0.5 °C per hour). This slow cooling reduces the solubility of NaOD, promoting the formation of a limited number of crystal nuclei.

-

Crystal Growth: Maintain the solution at a constant, slightly supersaturated state to allow the initial nuclei to grow into larger single crystals. The vessel should be kept in a vibration-free environment.

-

Isolation and Handling: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they must be carefully isolated from the mother liquor and immediately coated in an inert oil (e.g., paraffin (B1166041) oil) to prevent reaction with atmospheric H₂O and CO₂.

Neutron and X-ray Diffraction

Neutron and X-ray diffraction are the primary techniques for determining the crystal structure and precise atomic positions, including those of deuterium.

Methodology:

-

Crystal Mounting: A suitable single crystal of NaOD is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with an appropriate adhesive.

-

Data Collection:

-

X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Neutron Diffraction: For precise localization of the deuterium atom, neutron diffraction is employed. The experimental setup is similar to X-ray diffraction, but a beam of neutrons from a nuclear reactor or spallation source is used.

-

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction patterns.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the covalent O-D bond and the influence of the crystal lattice on its vibrations.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of finely ground NaOD powder is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Nujol Mull: A small amount of NaOD powder is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

IR Spectroscopy: The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the infrared spectrum is recorded.

-

Raman Spectroscopy: The solid NaOD sample is placed in the path of a laser beam in a Raman spectrometer, and the scattered light is collected and analyzed.

-

Role in Drug Development and Medicinal Chemistry

This compound serves as a key reagent in the synthesis of deuterated pharmaceutical compounds. The substitution of hydrogen with deuterium at specific molecular positions can significantly alter the metabolic fate of a drug.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[6] By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of this enzymatic cleavage can be slowed down. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[2][]

The strategic application of the KIE can lead to:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life, leading to sustained therapeutic concentrations and potentially less frequent dosing.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down a specific metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.

-

Increased Drug Exposure: A lower metabolic clearance can result in higher overall exposure to the active drug.

Synthesis of Deuterated Compounds using NaOD

NaOD is a strong base and a source of deuterium. It can be used in various organic reactions to introduce deuterium into a molecule. For example, it can be used to catalyze H-D exchange reactions at acidic C-H positions or as a basic reagent in condensation and elimination reactions where a deuterated product is desired.[7]

Visualizations

Caption: Simplified representation of the NaOD ionic lattice.

Caption: Workflow for NaOD structural characterization.

Caption: NaOD's role in developing deuterated drugs.

References

In-Depth Technical Guide to Molar Mass and Density of Sodium Deuteroxide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and density of sodium deuteroxide (NaOD) solutions. Understanding these fundamental physicochemical properties is crucial for researchers and professionals in various scientific fields, including drug development, where isotopic labeling is a key technique. This document presents quantitative data in structured tables, details relevant experimental protocols, and offers visualizations to clarify key concepts.

Molar Mass of this compound (NaOD)

This compound is the deuterated isotopologue of sodium hydroxide (B78521) (NaOH), where the protium (B1232500) atom in the hydroxyl group is replaced by a deuterium (B1214612) atom. This isotopic substitution results in a predictable increase in its molar mass.

The molar mass of a compound is calculated by summing the atomic masses of its constituent atoms. The chemical formula for this compound is NaOD.

-

Atomic mass of Sodium (Na): ~22.990 g/mol

-

Atomic mass of Oxygen (O): ~15.999 g/mol

-

Atomic mass of Deuterium (D): ~2.014 g/mol

Therefore, the molar mass of NaOD is calculated as follows:

Molar Mass (NaOD) = Atomic Mass (Na) + Atomic Mass (O) + Atomic Mass (D) Molar Mass (NaOD) ≈ 22.990 + 15.999 + 2.014 = 41.003 g/mol

For comparison, the molar mass of sodium hydroxide (NaOH) is approximately 39.997 g/mol .

Table 1: Molar Mass of this compound and its Constituents

| Component | Symbol | Atomic/Molar Mass ( g/mol ) |

| Sodium | Na | 22.990 |

| Oxygen | O | 15.999 |

| Deuterium | D | 2.014 |

| This compound | NaOD | 41.003 [1] |

| Hydrogen | H | 1.008 |

| Sodium Hydroxide | NaOH | 39.997 |

Density of this compound (NaOD) Solutions

Table 2: Density of Commercially Available this compound (NaOD) Solutions

| Concentration (wt. % in D₂O) | Density (g/mL) at 20°C |

| 30% | ~1.33 |

| 40% | ~1.46 |

Note: These values are approximate and can vary slightly between suppliers. Always refer to the manufacturer's certificate of analysis for precise data.

Due to the limited availability of comprehensive density data for NaOD solutions across a broad range of concentrations and temperatures, the following table for sodium hydroxide (NaOH) solutions is provided as a reference. Researchers can expect the density of NaOD solutions to be slightly higher than the corresponding NaOH solutions.

Table 3: Density of Sodium Hydroxide (NaOH) Solutions at 20°C

| Concentration (wt. %) | Density (g/cm³) |

| 5 | 1.054 |

| 10 | 1.109 |

| 15 | 1.164 |

| 20 | 1.219 |

| 25 | 1.274 |

| 30 | 1.328 |

| 35 | 1.381 |

| 40 | 1.430 |

| 45 | 1.476 |

| 50 | 1.521 |

Experimental Protocols for Density Determination

Accurate determination of solution density is paramount for many experimental and industrial applications. The following are detailed methodologies for two common and precise techniques used to measure the density of liquid solutions like this compound.

Pycnometer Method

The pycnometer method is a highly accurate gravimetric technique for determining the density of a liquid. It relies on the precise measurement of the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance (with a precision of at least 0.1 mg)

-

Constant temperature bath

-

Thermometer

-

Syringe or pipette

-

Cleaning solvents (e.g., deionized water, acetone)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with deionized water and then rinse with a solvent like acetone (B3395972) to ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess water to escape through the capillary.

-

Place the filled pycnometer in a constant temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate for at least 20 minutes.

-

Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.

-

The volume of the pycnometer (V) at that temperature can be calculated using the known density of water (ρwater) at that temperature: V = (m₂ - m₁) / ρwater.

-

-

Measurement of the Sample Solution:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound solution.

-

Repeat the equilibration and weighing steps as performed for the deionized water. Record the mass of the pycnometer filled with the sample solution as m₃.

-

-

Density Calculation: The density of the this compound solution (ρsample) is calculated using the following formula: ρsample = (m₃ - m₁) / V

Oscillating U-tube Densitometry

This is a modern and rapid method for determining the density of liquids. The principle is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.

Apparatus:

-

Digital densitometer with an oscillating U-tube

-

Syringes for sample injection

-

Waste container

-

Cleaning and rinsing solutions (e.g., deionized water, ethanol, acetone)

Procedure:

-

Instrument Calibration: Calibrate the densitometer according to the manufacturer's instructions. This typically involves measuring the oscillation periods of two standards with well-known densities, often dry air and deionized water.

-

Sample Preparation: Ensure the this compound solution is free of any air bubbles, as these will significantly affect the results.

-

Sample Injection: Using a clean syringe, carefully inject the sample solution into the oscillating U-tube. Ensure the tube is completely filled without any bubbles.

-

Measurement: The instrument will automatically measure the oscillation period of the U-tube filled with the sample and, based on the prior calibration, calculate and display the density of the solution. The measurement is typically temperature-controlled by the instrument.

-

Cleaning: After the measurement, flush the U-tube with appropriate cleaning solvents to remove all traces of the sample.

Visualizations

Relationship Between Concentration and Density

The following diagram illustrates the logical relationship between the concentration of a solute in a solvent and the resulting density of the solution. As the concentration of a solute like this compound increases, the mass per unit volume of the solution also increases, leading to a higher density.

Caption: Logical flow from increased concentration to increased density.

Experimental Workflow for Density Determination

This diagram outlines the general workflow for determining the density of a liquid sample using either the pycnometer or oscillating U-tube method.

Caption: General experimental workflow for density measurement.

References

An In-Depth Technical Guide to the Isotopic Purity of Sodium Deuteroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and applications of sodium deuteroxide (NaOD), with a core focus on understanding and determining its isotopic purity. Accurate assessment of isotopic enrichment is critical for the successful application of NaOD in research and pharmaceutical development, particularly in the synthesis of deuterated compounds for metabolic studies and drug development.

Introduction to this compound and Isotopic Purity

This compound is the deuterated analogue of sodium hydroxide (B78521) (NaOH), where the protium (B1232500) atom in the hydroxyl group is replaced by a deuterium (B1214612) atom. It is a strong base and a valuable reagent for introducing deuterium into organic molecules.[1][2] The isotopic purity of this compound, typically expressed as atom percent deuterium (atom % D), is a critical parameter that defines the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium and deuterium) in the material. High isotopic purity is often essential to minimize the presence of undeuterated or partially deuterated species in the final product, which can complicate analysis and interpretation of experimental results.

Commercially available this compound solutions are typically offered in deuterium oxide (D₂O) with specified isotopic purities, commonly ranging from 98% to over 99.5% atom % D.[3][4][5][6][7][8]

Synthesis of High-Purity this compound

The synthesis of this compound with high isotopic purity requires careful handling of reagents to prevent contamination from atmospheric moisture. Two primary methods are commonly employed for its preparation in a laboratory setting.

Method 1: Reaction of Sodium Metal with Deuterium Oxide

This method involves the direct reaction of metallic sodium with deuterium oxide. It is a highly exothermic reaction that produces this compound and deuterium gas.

Reaction: 2 Na(s) + 2 D₂O(l) → 2 NaOD(sol) + D₂(g)

Experimental Protocol:

Materials:

-

Sodium metal, clean and free of oxide layer

-

Deuterium oxide (D₂O) of high isotopic purity (e.g., >99.8 atom % D)

-

Inert atmosphere glove box or Schlenk line

-

Reaction flask (three-necked) equipped with a dropping funnel and a condenser

-

Stirring apparatus

-

Cooling bath (ice-water or dry ice-acetone)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric H₂O.

-

Carefully add a pre-weighed amount of clean sodium metal to the reaction flask.

-

Fill the dropping funnel with a stoichiometric amount of D₂O.

-

Cool the reaction flask in a cooling bath to control the reaction rate.

-

Slowly add the D₂O dropwise to the sodium metal with vigorous stirring. The reaction is highly exothermic and will generate deuterium gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir until all the sodium has reacted.

-

The resulting solution is this compound in D₂O. The concentration can be determined by titration.

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle it with extreme care under an inert atmosphere.

-

The reaction is highly exothermic and produces flammable deuterium gas. Ensure adequate ventilation and proper pressure relief.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Method 2: Hydrolysis of Sodium Hydroxide with Deuterium Oxide

This method relies on the isotopic exchange between the hydroxide protons of sodium hydroxide and the deuterons of deuterium oxide. To achieve high isotopic purity, multiple cycles of dissolution and evaporation may be necessary.

Reaction: NaOH(s) + D₂O(l) ⇌ NaOD(sol) + HDO(l)

Experimental Protocol:

Materials:

-

Sodium hydroxide (NaOH), anhydrous pellets or powder

-

Deuterium oxide (D₂O) of high isotopic purity

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Dissolve a known amount of anhydrous sodium hydroxide in an excess of high-purity D₂O in a round-bottom flask.

-

Remove the solvent (a mixture of D₂O and HDO) under reduced pressure using a rotary evaporator.

-

Repeat the dissolution and evaporation steps two to three more times with fresh D₂O to drive the equilibrium towards the formation of NaOD and increase the isotopic enrichment.

-

After the final evaporation, the resulting solid is this compound of enriched isotopic purity. The final product should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption.

Comparison of Synthesis Methods

| Feature | Method 1: Sodium Metal + D₂O | Method 2: NaOH + D₂O |

| Starting Materials | Sodium metal, D₂O | Sodium hydroxide, D₂O |

| Reaction Conditions | Highly exothermic, requires inert atmosphere | Endothermic dissolution, requires vacuum for evaporation |

| Safety Concerns | Handling of pyrophoric sodium metal, production of flammable D₂ gas | Handling of corrosive NaOH |

| Achievable Purity | High, primarily dependent on the purity of D₂O | Moderate to high, requires multiple exchange cycles |

| Byproducts | Deuterium gas | HDO (removed during evaporation) |

| Cost-Effectiveness | Can be more expensive due to the cost and handling of sodium metal.[9] | Generally more cost-effective for laboratory-scale synthesis. |

Determination of Isotopic Purity

The accurate determination of the isotopic purity of this compound is crucial. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be utilized.

By ¹H NMR, the isotopic purity is determined by quantifying the residual HDO signal relative to a known internal standard.

Experimental Protocol:

Sample Preparation:

-

Accurately weigh a sample of the synthesized this compound solution.

-

Add a known amount of a suitable internal standard. The internal standard should be soluble in the NaOD/D₂O solution, have a sharp singlet in a clear region of the ¹H NMR spectrum, and not exchange its protons with the solvent. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common internal standard for aqueous samples.

-

Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

-

Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio for the residual HDO and internal standard signals.

-

Solvent: The sample is its own solvent (D₂O).

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of the residual HDO peak (around 4.7 ppm) and the peak of the internal standard.

-

Calculate the concentration of the residual HDO.

-

The isotopic purity (atom % D) can be calculated using the following formula:

Atom % D = [1 - (moles of HDO / (moles of HDO + moles of D₂O))] x 100

²H NMR directly observes the deuterium signal, providing a more direct measure of the deuterated species.

Experimental Protocol:

Sample Preparation:

-

Prepare a solution of the this compound in a suitable solvent. For ²H NMR, it is often advantageous to use a protonated solvent to avoid a large solvent signal, though for NaOD, the sample is typically run neat in D₂O.

-

An internal standard containing a known concentration of deuterium can be used for quantification.

NMR Acquisition Parameters:

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A sufficiently long delay for quantitative analysis.

-

Number of Scans (ns): A higher number of scans is typically required for ²H NMR due to the lower gyromagnetic ratio of deuterium.

Data Processing and Analysis:

-

Process the ²H NMR spectrum.

-

The presence of a strong signal corresponding to NaOD confirms deuteration. The isotopic purity can be determined by comparing the integral of the NaOD signal to that of a known deuterium-containing standard.

Mass Spectrometry (MS)

Mass spectrometry can also be used to determine isotopic purity by analyzing the mass-to-charge ratio of the ions. For this compound, this would typically involve analyzing the solvent (D₂O) in which it is dissolved.

Experimental Protocol:

Sample Preparation:

-

A small, representative aliquot of the this compound solution is taken.

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph for the analysis of the water vapor.

MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI) is commonly used for water analysis.

-

Mass Analyzer: A high-resolution mass spectrometer is preferred to accurately resolve the isotopic peaks.

-

Scan Range: The scan range should cover the m/z values for H₂O (18), HDO (19), and D₂O (20).

Data Analysis:

-

The relative abundances of the ions corresponding to H₂O, HDO, and D₂O are determined from the mass spectrum.

-

The isotopic purity is calculated based on the relative intensities of these peaks.

Applications in Research and Drug Development

This compound is a key reagent in the synthesis of deuterated compounds, which have significant applications in pharmaceutical research and development.

-

Metabolic Studies: Deuterated compounds are widely used as tracers to study metabolic pathways. The deuterium label allows researchers to follow the fate of a molecule through biological systems using techniques like mass spectrometry and NMR.[10][11][12]

-

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down reaction rates, a phenomenon known as the kinetic isotope effect. This effect is exploited in drug development to improve the metabolic stability and pharmacokinetic properties of drug candidates. By deuterating specific sites on a drug molecule that are prone to metabolic breakdown, its half-life can be extended, potentially leading to improved efficacy and reduced dosing frequency.

-

NMR Solvents: this compound is used to adjust the pH of NMR samples dissolved in D₂O without introducing a protonated species.[6]

-

Organic Synthesis: It serves as a strong, non-protic base in various organic reactions where the presence of protons would interfere.[1][13] For example, it is used in the synthesis of deuterated chloroform.[14]

Visualizations

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis, analysis, and application of this compound.

Isotopic Labeling in a Simplified Metabolic Pathway

Caption: Use of NaOD for isotopic labeling in a metabolic pathway study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Buy this compound solution 40 wt. in D 2 O, 99.5 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. This compound solution 40 wt. % in D2O, 99 atom % D 14014-06-3 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. 重水酸化ナトリウム 30 wt. % in D2O, 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (D, 99.5%) 30% in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. Buy this compound solution 40 wt. in D 2 O, 99.5 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. Chloroform - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Core Differences Between Sodium Hydroxide and Sodium Deuteroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key differences between sodium hydroxide (B78521) (NaOH) and its deuterated counterpart, sodium deuteroxide (NaOD). Understanding these distinctions is crucial for researchers in various fields, particularly those in drug development, where isotopic substitution can significantly impact a molecule's metabolic fate and efficacy. This document details the physicochemical properties, spectroscopic signatures, and practical applications of both compounds, with a focus on the kinetic isotope effect.

Core Physicochemical Properties

Sodium hydroxide and this compound are ionic compounds that are visually indistinguishable, typically appearing as white, hygroscopic solids.[1] While their macroscopic properties are similar, their fundamental physicochemical characteristics differ due to the isotopic substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H).

The primary difference lies in their molar masses, with NaOD being slightly heavier due to the presence of deuterium. This mass difference, although small, gives rise to variations in other physical properties and, more importantly, influences their chemical reactivity. Both compounds are strong bases, readily dissolving in water in a highly exothermic reaction.[2] However, the basicity of NaOD in D₂O is slightly greater than that of NaOH in H₂O. This is a consequence of the lower autoionization constant of deuterium oxide (D₂O) compared to water (H₂O), which makes the deuteroxide ion (OD⁻) a stronger base than the hydroxide ion (OH⁻).

Table 1: Comparison of Physicochemical Properties

| Property | Sodium Hydroxide (NaOH) | This compound (NaOD) |

| Molar Mass | 39.997 g/mol [2] | 41.003 g/mol [1] |

| Appearance | White, hygroscopic solid[2] | White, hygroscopic solid[1] |

| Density | 2.13 g/cm³[2] | ~1.46 g/mL (for 40% solution in D₂O)[3] |

| Solubility in Water/D₂O | Highly soluble[2] | Fully miscible[3] |

| Basicity (in respective solvent) | Strong base | Stronger base |

Spectroscopic Distinctions

The most significant and readily observable differences between NaOH and NaOD are found in their vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These differences are a direct result of the different masses of the hydrogen and deuterium nuclei.

Infrared (IR) and Raman Spectroscopy

The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The heavier deuterium atom in the O-D bond of this compound vibrates at a lower frequency compared to the O-H bond in sodium hydroxide. This isotopic effect is clearly visible in both IR and Raman spectroscopy.

In the solid state, the O-H stretching vibration in NaOH is typically observed around 3633 cm⁻¹ in the Raman spectrum.[4] In contrast, the O-D stretching vibration in NaOD is shifted to a lower wavenumber. This shift can be approximated by the square root of the ratio of the reduced masses of the O-H and O-D systems. Studies have shown that the phase diagrams of NaOH and NaOD are very similar, with only small differences in transition pressures observed in Raman and IR spectra under pressure.[5]

Table 2: Comparison of Vibrational Frequencies

| Vibrational Mode | Sodium Hydroxide (NaOH) | This compound (NaOD) |

| O-H/O-D Stretch (Raman, solid) | ~3633 cm⁻¹[4] | Lower frequency than NaOH |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, a solution of NaOD in D₂O is often used as a basic medium. A ¹H NMR spectrum of such a solution will show a residual solvent peak from HDO, but ideally, no signal from the deuteroxide itself. Any observed signals in the aliphatic region would indicate the presence of protonated impurities.[6][7][8][9][10]

²H (Deuterium) NMR is a powerful technique for directly observing the deuterium nucleus. A ²H NMR spectrum of NaOD would show a characteristic signal for the deuterium atom. The chemical shift in ²H NMR is similar to that in ¹H NMR, but the signals are generally broader.[11] This technique is particularly useful for confirming the isotopic enrichment of NaOD and for studying deuterated compounds in solution.

The Kinetic Isotope Effect (KIE) and its Application in Drug Development

The difference in bond strength between a C-H and a C-D bond, and by extension, the involvement of O-H versus O-D in reaction mechanisms, leads to the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[12]

The O-D bond is stronger and has a lower zero-point energy than the O-H bond. Consequently, reactions where the cleavage of an O-H bond is the rate-determining step will proceed more slowly when a deuterium atom is substituted for the hydrogen atom. This is known as a primary KIE.

In drug development, this effect is strategically employed to enhance the metabolic stability of drug candidates. Many drug molecules are metabolized by enzymes that catalyze reactions involving the cleavage of C-H or O-H bonds. By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down, leading to:

-

Increased drug half-life: A slower metabolism means the drug remains in the body for a longer period.

-

Improved pharmacokinetic profile: This can lead to more consistent drug levels in the bloodstream.

-

Reduced toxic metabolite formation: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.

-

Potential for lower dosing frequency: A longer-lasting drug may require less frequent administration.

This compound can be used as a reagent to introduce deuterium into drug molecules or as a catalyst in reactions where a deuterated base is required.

Experimental Protocols

Synthesis of this compound (NaOD)

A common and straightforward method for the preparation of a this compound solution is the reaction of sodium metal with deuterium oxide (D₂O).

Experimental Workflow: Synthesis of NaOD from Sodium Metal and D₂O

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to a reaction vessel containing deuterium oxide (D₂O). The reaction is highly exothermic and produces deuterium gas, so it must be performed with caution in a well-ventilated fume hood.

-

Reaction: The sodium metal will react vigorously with the D₂O to form this compound and deuterium gas (2 Na(s) + 2 D₂O(l) → 2 NaOD(aq) + D₂(g)). The addition of sodium should be done slowly to control the reaction rate.

-

Completion and Filtration: Continue adding sodium until the reaction ceases, indicating that all the D₂O has been consumed or the desired concentration of NaOD is reached. If any unreacted sodium remains, it can be removed by filtration.[13]

-

Concentration: To obtain a more concentrated solution or solid NaOD, the excess D₂O can be removed by evaporation under reduced pressure.[13]

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle it with appropriate personal protective equipment (PPE) and under an inert atmosphere.

-

The reaction with D₂O is highly exothermic and produces flammable deuterium gas.

-

This compound is a strong, corrosive base. Avoid contact with skin and eyes.

Determining the Kinetic Isotope Effect (KIE)

A general approach to determine the KIE of a reaction involving a base is to compare the reaction rates in the presence of NaOH and NaOD.

Experimental Workflow: KIE Determination

Caption: General workflow for determining the kinetic isotope effect.

Methodology:

-

Reaction Setup: Prepare two parallel reactions. In one, the reaction is carried out in the presence of a known concentration of NaOH in H₂O. In the other, the same reaction is performed with an equivalent concentration of NaOD in D₂O.

-

Reaction Monitoring: Monitor the progress of both reactions over time. This can be achieved using various analytical techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (HPLC, GC) to measure the disappearance of a reactant or the appearance of a product.[14]

-

Rate Constant Determination: From the concentration versus time data, determine the rate constant for each reaction (kH for the NaOH reaction and kD for the NaOD reaction).

-

KIE Calculation: The kinetic isotope effect is then calculated as the ratio of the two rate constants: KIE = kH / kD. A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the O-H/O-D bond is broken in the rate-determining step.

Conclusion

The substitution of hydrogen with deuterium in sodium hydroxide to form this compound results in subtle but significant differences in their physicochemical and spectroscopic properties. These differences are primarily due to the greater mass of deuterium, which leads to a stronger O-D bond and a lower vibrational frequency. The most impactful consequence of this isotopic substitution is the kinetic isotope effect, a phenomenon that is increasingly being exploited in drug development to improve the metabolic stability and overall pharmacokinetic profiles of new drug candidates. A thorough understanding of the properties and reactivity of both NaOH and NaOD is therefore essential for researchers working at the interface of chemistry, biology, and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 3. This compound | 14014-06-3 [chemicalbook.com]

- 4. Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. Starting with deuterium oxide \left(\mathrm{D}{2} \mathrm{O}\right), desc.. [askfilo.com]

- 14. "A method to determine 18 O kinetic isotope effects in the hydrolysis o" by Xinlin Du, Kurt Ferguson et al. [scholarworks.umt.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Deuteroxide in Deuterium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium deuteroxide (NaOD) in deuterium (B1214612) oxide (D₂O). This information is critical for researchers and professionals in various scientific fields, including drug development, where isotopic labeling and studies in deuterated solvents are frequently employed. This guide summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this important reagent.

Physical Properties

Solutions of this compound in heavy water are colorless and share many physical characteristics with their protic counterparts, sodium hydroxide (B78521) in water. However, the difference in isotopic mass between deuterium and protium (B1232500) leads to notable variations in properties such as density and viscosity.

Density

Table 1: Density of Aqueous Sodium Hydroxide (NaOH) Solutions at 1 bar [1]

| Molality (mol/kg) | 10.0 °C (g/cm³) | 25.0 °C (g/cm³) | 50.0 °C (g/cm³) | 100.0 °C (g/cm³) |

| 0.5 | 1.0234 | 1.0199 | 1.0093 | 0.9859 |

| 1.0 | 1.0439 | 1.0399 | 1.0289 | 1.0050 |

| 2.0 | 1.0831 | 1.0783 | 1.0668 | 1.0423 |

| 3.0 | 1.1200 | 1.1145 | 1.1026 | 1.0778 |

| 4.0 | 1.1549 | 1.1488 | 1.1366 | 1.1116 |

| 5.0 | 1.1879 | 1.1814 | 1.1689 | 1.1439 |

Note: This data for NaOH in H₂O is presented as a reliable estimate for the density of NaOD in D₂O.

Viscosity